molecular formula C24H27Cl2FN6O B1139418 Mizolastine dihydrochloride

Mizolastine dihydrochloride

カタログ番号: B1139418
分子量: 505.4 g/mol
InChIキー: VSBSKWNPRUHSSV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ミゾラスチン二塩酸塩は、アレルギー性鼻炎や蕁麻疹などのアレルギー性疾患の治療に主に用いられる、第二世代の非鎮静性抗ヒスタミン薬です。 ヒスタミンH1受容体に対する高い親和性と特異性で知られており、くしゃみ、かゆみ、鼻水などの症状を軽減するのに役立ちます .

製造方法

合成経路と反応条件

反応条件は一般的に、目的の生成物の生成を促進するために、有機溶媒と触媒の使用を伴います .

工業生産方法

工業的な環境では、ミゾラスチン二塩酸塩の製造には、最終製品の一貫性と品質を確保するために、高純度の試薬と制御された反応条件を用いた大規模な化学合成が用いられます。 このプロセスには、二塩酸塩の形で結晶を得るための結晶化やろ過などの精製工程が含まれます .

準備方法

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of Mizolastine dihydrochloride involves large-scale chemical synthesis using high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The process includes purification steps such as crystallization and filtration to obtain the dihydrochloride salt form .

化学反応の分析

反応の種類

ミゾラスチン二塩酸塩は、以下を含む様々な化学反応を起こします。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、様々な有機溶媒などがあります。 反応条件は、多くの場合、目的の変換を実現するために、制御された温度とpHレベルを伴います .

生成される主要な生成物

これらの反応から生成される主要な生成物には、異なる薬理学的特性と用途を持つミゾラスチン二塩酸塩の様々な誘導体が含まれます .

科学的研究の応用

Clinical Applications

1. Allergic Rhinitis and Rhinoconjunctivitis

Mizolastine has been extensively studied for its effectiveness in treating seasonal and perennial allergic rhinitis. A clinical trial involving 494 patients demonstrated that Mizolastine at doses of 10 mg and 15 mg significantly reduced total symptom scores compared to placebo. The results indicated a rapid onset of action, with noticeable symptom relief within two hours after administration .

2. Chronic Urticaria

Long-term studies have shown that Mizolastine is effective in managing chronic urticaria. In one study, patients reported significant reductions in overall discomfort, itching, and hives after just two weeks of treatment. The antihistamine was well tolerated, with minimal adverse effects reported over a one-year period .

3. Efficacy Comparison with Other Antihistamines

Comparative studies have highlighted Mizolastine's efficacy relative to other antihistamines like cetirizine. One study indicated that while both drugs are effective, cetirizine exhibited superior activity in inhibiting wheal and flare reactions at 24 hours post-administration. However, Mizolastine still demonstrated robust antihistaminic properties .

Pharmacokinetics

Mizolastine is characterized by rapid absorption, achieving peak plasma concentrations approximately 1.5 hours after administration. The elimination half-life ranges from 8 to 13 hours, allowing for once-daily dosing which enhances patient compliance .

Case Studies

Study Population Dosage Duration Findings
Study on Seasonal Allergic Rhinitis494 patients10 mg and 15 mg2 weeksSignificant reduction in symptom scores (P < .05)
Long-term Efficacy in Chronic Urticaria127 patients10 mg daily1 yearReduced itching and overall discomfort; well tolerated
Comparative Study with Cetirizine122 patients (Mizolastine) vs. 125 (Cetirizine)10 mg daily28 daysSimilar efficacy but cetirizine showed superior wheal inhibition

Formulation Insights

Recent advancements have led to the development of sustained-release formulations of Mizolastine, which enhance its bioavailability and therapeutic effectiveness. A patent describes formulations that maintain drug stability across varying pH levels in the gastrointestinal tract, ensuring consistent therapeutic outcomes .

作用機序

ミゾラスチン二塩酸塩は、ヒスタミンH1受容体に選択的に結合することにより作用を発揮し、アレルギー反応の重要な仲介物質であるヒスタミンの作用を阻害します。この結合により、ヒスタミンが標的細胞の受容体と相互作用することが阻害され、かゆみ、腫れ、血管拡張などの症状が軽減されます。 この化合物は、血脳関門の透過性が限られているため、鎮静のリスクを最小限に抑えています .

類似化合物との比較

類似化合物

独自性

ミゾラスチン二塩酸塩は、作用発現が速く、ヒスタミンH1受容体に対する特異性が高いことで際立っています。 他の抗ヒスタミン薬とは異なり、血脳関門を有意に通過しないため、中枢神経系の副作用のリスクが低くなっています .

生物活性

Mizolastine dihydrochloride is a second-generation antihistamine predominantly used for the treatment of allergic conditions such as seasonal allergic rhinitis and chronic urticaria. This article delves into its biological activity, pharmacokinetics, pharmacodynamics, and comparative efficacy with other antihistamines.

Mizolastine functions as a selective antagonist of the histamine H1 receptor. It exhibits high affinity for these receptors with an IC50 value of approximately 47 nM, indicating potent inhibition of histamine-induced responses. Unlike first-generation antihistamines, mizolastine does not possess significant anticholinergic or antiadrenergic properties, making it less likely to cause sedation or other side effects associated with those activities .

Pharmacokinetics

Mizolastine is rapidly absorbed following oral administration, with peak plasma concentrations occurring around 1.5 hours post-ingestion. The elimination half-life ranges from 8 to 13 hours, depending on individual factors such as age and renal function. Notably, pharmacokinetic variations are minimal in elderly subjects and those with chronic renal insufficiency, suggesting that standard dosing remains effective across diverse populations .

Table 1: Pharmacokinetic Parameters of Mizolastine

ParameterValue
Peak Plasma Concentration1.5 hours
Elimination Half-Life8-13 hours
BioavailabilityRapidly absorbed

Pharmacodynamics

The pharmacodynamic profile of mizolastine reveals its effectiveness in inhibiting histamine-induced wheal and flare reactions. Studies have shown that a single dose of 10 mg significantly reduces these reactions within 40-60 minutes, with effects peaking at 3-4 hours and lasting for over 24 hours .

Table 2: Pharmacodynamic Effects

Dose (mg)Wheal Suppression (%)Flare Suppression (%)Onset of Action (min)
5ModerateModerate60
10SignificantSignificant40
15HighHigh30

Clinical Efficacy

Clinical trials have established mizolastine's efficacy in treating seasonal allergic rhinitis and chronic urticaria. A study involving patients with seasonal allergic rhinitis demonstrated that both 10 mg and 15 mg doses were superior to placebo in reducing total symptom scores. The optimal dose was identified as 10 mg, which provided significant relief from symptoms by the second day of treatment .

Case Study: Chronic Urticaria Treatment

A one-year study involving 127 patients treated with mizolastine for chronic urticaria reported a marked reduction in overall discomfort and itching after two weeks of therapy. The results indicated that mizolastine effectively alleviated symptoms associated with chronic urticaria, reinforcing its role as a reliable treatment option .

Comparative Studies

Comparative studies have assessed the efficacy of mizolastine against other second-generation antihistamines like cetirizine and loratadine. In head-to-head trials, mizolastine showed comparable effectiveness to these agents but was found to be slightly less effective than cetirizine in inhibiting wheal and flare responses at the 24-hour mark post-administration .

Table 3: Comparative Efficacy

AntihistamineWheal Suppression (AUC)Flare Suppression (AUC)
MizolastineModerateModerate
CetirizineHighHigh
LoratadineModerateModerate

特性

IUPAC Name

2-[[1-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]piperidin-4-yl]-methylamino]-1H-pyrimidin-6-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN6O.2ClH/c1-29(23-26-13-10-22(32)28-23)19-11-14-30(15-12-19)24-27-20-4-2-3-5-21(20)31(24)16-17-6-8-18(25)9-7-17;;/h2-10,13,19H,11-12,14-16H2,1H3,(H,26,28,32);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSBSKWNPRUHSSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(CC1)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F)C5=NC=CC(=O)N5.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27Cl2FN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mizolastine dihydrochloride
Reactant of Route 2
Reactant of Route 2
Mizolastine dihydrochloride
Reactant of Route 3
Reactant of Route 3
Mizolastine dihydrochloride
Reactant of Route 4
Reactant of Route 4
Mizolastine dihydrochloride
Reactant of Route 5
Reactant of Route 5
Mizolastine dihydrochloride
Reactant of Route 6
Reactant of Route 6
Mizolastine dihydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。